molecular formula C45H51N9O9 B12780188 1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo- CAS No. 68310-49-6

1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-

Cat. No.: B12780188
CAS No.: 68310-49-6
M. Wt: 861.9 g/mol
InChI Key: SQUJXPIMSYXOJD-UHFFFAOYSA-N
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Description

EINECS 269-716-0, also known as C12-18-alkyldimethylbenzylammonium chloride, is a quaternary ammonium compound. It is widely used as a disinfectant, antiseptic, and surfactant due to its excellent antimicrobial properties. This compound is commonly found in various household and industrial cleaning products.

Preparation Methods

Synthetic Routes and Reaction Conditions

C12-18-alkyldimethylbenzylammonium chloride is synthesized through the reaction of C12-18-alkyldimethylamine with benzyl chloride. The reaction typically occurs in an organic solvent such as ethanol or isopropanol, under reflux conditions. The reaction can be represented as follows:

C12-18-alkyldimethylamine+benzyl chlorideC12-18-alkyldimethylbenzylammonium chloride\text{C12-18-alkyldimethylamine} + \text{benzyl chloride} \rightarrow \text{C12-18-alkyldimethylbenzylammonium chloride} C12-18-alkyldimethylamine+benzyl chloride→C12-18-alkyldimethylbenzylammonium chloride

Industrial Production Methods

In industrial settings, the production of C12-18-alkyldimethylbenzylammonium chloride involves the continuous addition of benzyl chloride to a solution of C12-18-alkyldimethylamine in a suitable solvent. The reaction mixture is maintained at an elevated temperature to ensure complete conversion. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

C12-18-alkyldimethylbenzylammonium chloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed for substitution reactions.

Major Products

    Oxidation: N-oxides of C12-18-alkyldimethylbenzylammonium chloride.

    Reduction: Tertiary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

C12-18-alkyldimethylbenzylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed as a disinfectant in laboratory settings to ensure sterile conditions.

    Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.

    Industry: Incorporated in cleaning products for its antimicrobial properties, ensuring hygiene in various environments.

Mechanism of Action

The antimicrobial action of C12-18-alkyldimethylbenzylammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the phospholipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis. This compound targets a wide range of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

    Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.

Uniqueness

C12-18-alkyldimethylbenzylammonium chloride is unique due to its broad-spectrum antimicrobial activity and its ability to function effectively in both acidic and alkaline environments. This makes it highly versatile for use in various applications, from household cleaners to industrial disinfectants.

Properties

CAS No.

68310-49-6

Molecular Formula

C45H51N9O9

Molecular Weight

861.9 g/mol

IUPAC Name

N-[3-[3,5-bis[2-methyl-3-[(2-oxoazepane-1-carbonyl)amino]phenyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]-2-methylphenyl]-2-oxoazepane-1-carboxamide

InChI

InChI=1S/C45H51N9O9/c1-28-31(46-40(58)49-25-10-4-7-22-37(49)55)16-13-19-34(28)52-43(61)53(35-20-14-17-32(29(35)2)47-41(59)50-26-11-5-8-23-38(50)56)45(63)54(44(52)62)36-21-15-18-33(30(36)3)48-42(60)51-27-12-6-9-24-39(51)57/h13-21H,4-12,22-27H2,1-3H3,(H,46,58)(H,47,59)(H,48,60)

InChI Key

SQUJXPIMSYXOJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)N(C(=O)N(C2=O)C3=CC=CC(=C3C)NC(=O)N4CCCCCC4=O)C5=CC=CC(=C5C)NC(=O)N6CCCCCC6=O)NC(=O)N7CCCCCC7=O

Origin of Product

United States

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